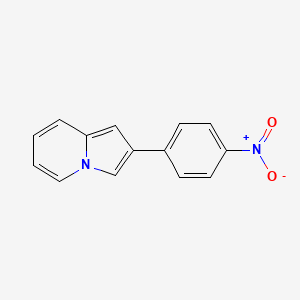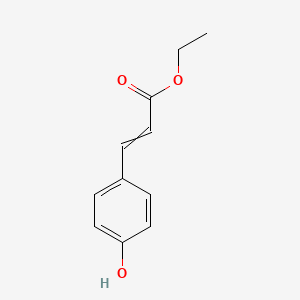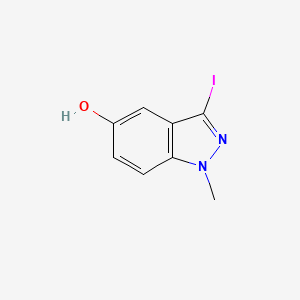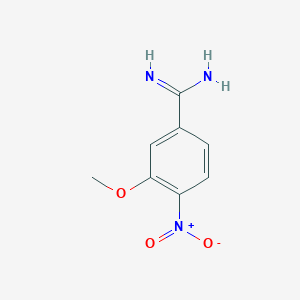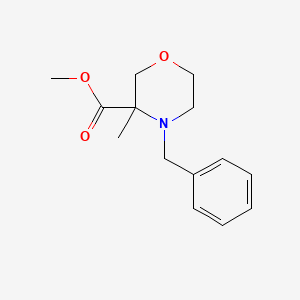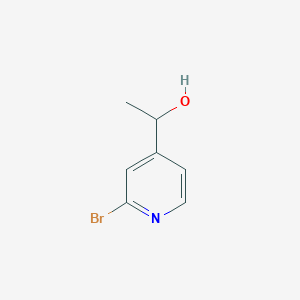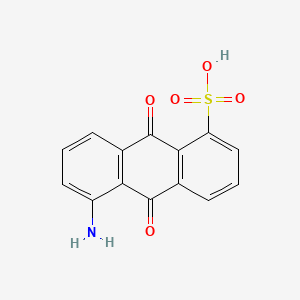
1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo- is an organic compound that belongs to the class of anthraquinone derivatives. It is characterized by the presence of amino and sulfonic acid functional groups attached to the anthraquinone core. This compound is known for its vibrant color and is primarily used in the dye industry. It is also utilized in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo- typically involves the reaction of 1-aminoanthraquinone with sulfuric acid to introduce the sulfonic acid group. The reaction is carried out under controlled conditions to ensure the selective sulfonation at the desired position. The resulting product is then neutralized with sodium hydroxide to obtain the sodium salt form of the compound .
Industrial Production Methods
In industrial settings, the production of 1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through recrystallization or other separation techniques to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The amino and sulfonic acid groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinone derivatives, which are often used as intermediates in the synthesis of dyes and pigments .
Aplicaciones Científicas De Investigación
1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is employed in biochemical assays and as a staining agent for biological samples.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is widely used in the dye industry for the production of various colorants and pigments.
Mecanismo De Acción
The mechanism of action of 1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell division. This property makes it a potential candidate for anticancer research. Additionally, its ability to form stable complexes with metal ions is utilized in various analytical applications .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-9,10-dihydro-9,10-dioxoanthracene-5-sulfonic acid
- 5-Amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid
- 5-Amino-9,10-dioxoanthracene-1-sulfonic acid
Uniqueness
Compared to similar compounds, 1-Anthracenesulfonic acid, 5-amino-9,10-dihydro-9,10-dioxo- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the dye industry and for specific research applications .
Propiedades
Fórmula molecular |
C14H9NO5S |
|---|---|
Peso molecular |
303.29 g/mol |
Nombre IUPAC |
5-amino-9,10-dioxoanthracene-1-sulfonic acid |
InChI |
InChI=1S/C14H9NO5S/c15-9-5-1-3-7-11(9)13(16)8-4-2-6-10(21(18,19)20)12(8)14(7)17/h1-6H,15H2,(H,18,19,20) |
Clave InChI |
BEQOZTJJZZOVBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,4-Diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B8811966.png)
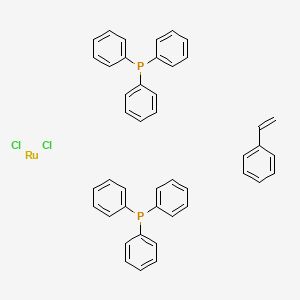

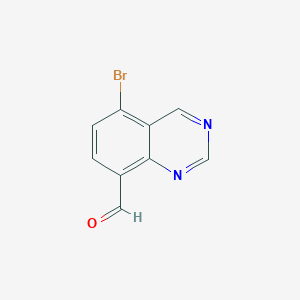
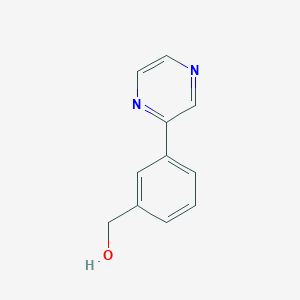
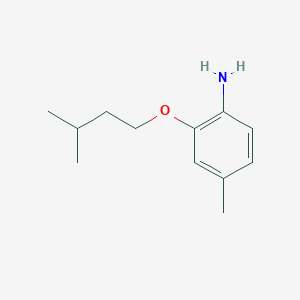
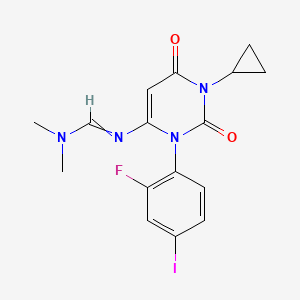
![5-[6-[(4-Methyl-1-piperazinyl)methyl]-1h-benzimidazol-1-yl]-3-[(1r)-1-[2-(trifluoromethyl)phenyl]ethoxy]-2-thiophenecarboxamide](/img/structure/B8812029.png)
